molecular formula C6H11ClN2 B12817014 3,4,5-trimethyl-1H-pyrazole hydrochloride

3,4,5-trimethyl-1H-pyrazole hydrochloride

Cat. No.: B12817014
M. Wt: 146.62 g/mol
InChI Key: JTUKBSDNYWWLSV-UHFFFAOYSA-N
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Description

3,4,5-Trimethyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H10N2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethyl-1H-pyrazole hydrochloride typically involves the reaction of 3,4,5-trimethylpyrazole with hydrochloric acid. One common method includes the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes . Another method involves the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve solvent-free conditions and one-pot synthesis methods to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetylenic ketones can form pyrazoles, resulting in a mixture of regioisomers .

Scientific Research Applications

3,4,5-Trimethyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-trimethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other pyrazole derivatives .

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

3,4,5-trimethyl-1H-pyrazole;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c1-4-5(2)7-8-6(4)3;/h1-3H3,(H,7,8);1H

InChI Key

JTUKBSDNYWWLSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN=C1C)C.Cl

Origin of Product

United States

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